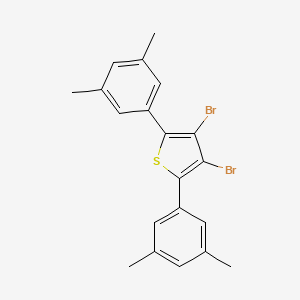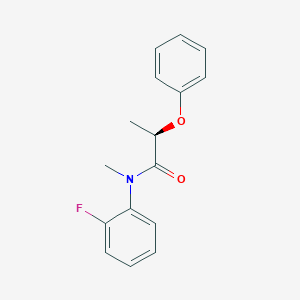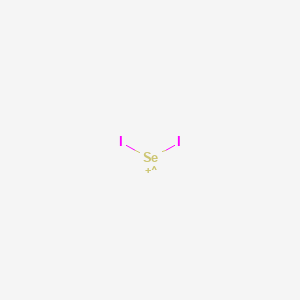
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and two 3,5-dimethylphenyl groups attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene typically involves the bromination of 2,5-bis(3,5-dimethylphenyl)thiophene. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Reduction Reactions: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Substitution Reactions: Various substituted thiophenes depending on the substituent introduced.
Coupling Reactions: Biaryl compounds with extended conjugation.
Reduction Reactions: 2,5-bis(3,5-dimethylphenyl)thiophene.
Aplicaciones Científicas De Investigación
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is used in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene involves its interaction with various molecular targets, depending on the specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts . In biological systems, its interactions with proteins and other biomolecules are studied to understand its potential effects and applications.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromo-2,5-bis(methylthio)thiophene: Similar in structure but with methylthio groups instead of dimethylphenyl groups.
2,5-Dibromo-3,4-ethylenedioxythiophene: Contains ethylenedioxy groups, making it more suitable for electronic applications.
3,3′-Dibromo-5,5′-bis(trimethylsilyl)-2,2′-bithiophene: Used in the synthesis of polymers for organic electronics.
Uniqueness
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is unique due to the presence of the 3,5-dimethylphenyl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic characteristics.
Propiedades
Número CAS |
925913-06-0 |
|---|---|
Fórmula molecular |
C20H18Br2S |
Peso molecular |
450.2 g/mol |
Nombre IUPAC |
3,4-dibromo-2,5-bis(3,5-dimethylphenyl)thiophene |
InChI |
InChI=1S/C20H18Br2S/c1-11-5-12(2)8-15(7-11)19-17(21)18(22)20(23-19)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
Clave InChI |
OYBDISLPSBMCOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=C(C(=C(S2)C3=CC(=CC(=C3)C)C)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,6-Dichlorophenyl)sulfanyl]aniline](/img/structure/B14191698.png)
![1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid](/img/structure/B14191705.png)

![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)


![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)

![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)


